molecular formula C6H9NO3 B13914480 1-(Oxetan-3-yl)aziridine-2-carboxylic acid

1-(Oxetan-3-yl)aziridine-2-carboxylic acid

Cat. No.: B13914480
M. Wt: 143.14 g/mol
InChI Key: KHDSKGNXDHJHSO-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)aziridine-2-carboxylic acid is a compound that features both an oxetane and an aziridine ring. The oxetane ring is a four-membered cyclic ether, while the aziridine ring is a three-membered cyclic amine. These structural motifs are known for their high ring strain, which imparts unique reactivity to the compound.

Preparation Methods

The synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid typically involves the formation of the oxetane and aziridine rings through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be formed through intramolecular etherification or epoxide ring opening followed by ring closure . The aziridine ring can be synthesized through the reaction of aziridine derivatives with carboxylic acids or their derivatives .

Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

1-(Oxetan-3-yl)aziridine-2-carboxylic acid undergoes various chemical reactions due to the high ring strain of its oxetane and aziridine rings. Common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the aziridine ring with thiols can lead to the formation of thioethers .

Scientific Research Applications

1-(Oxetan-3-yl)aziridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Oxetan-3-yl)aziridine-2-carboxylic acid exerts its effects is primarily through its high ring strain, which makes the oxetane and aziridine rings highly reactive. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

1-(Oxetan-3-yl)aziridine-2-carboxylic acid can be compared to other compounds containing oxetane or aziridine rings:

The uniqueness of this compound lies in the combination of both oxetane and aziridine rings, which imparts a distinct reactivity profile and potential for diverse applications.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

1-(oxetan-3-yl)aziridine-2-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-6(9)5-1-7(5)4-2-10-3-4/h4-5H,1-3H2,(H,8,9)

InChI Key

KHDSKGNXDHJHSO-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C2COC2)C(=O)O

Origin of Product

United States

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